4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide

carbonic anhydrase zinc binding sulfonamide pharmacophore

This tertiary benzenesulfonamide (XLogP3-AA=3.8, TPSA=66.1 Ų) lacks hydrogen-bond donor capacity (HBD=0), rendering it incapable of coordinating the catalytic zinc ion in carbonic anhydrase enzymes. It is the indispensable negative control for primary sulfonamide CA inhibitor hits (e.g., compound 3, PDB 4Z1J). Use it to confirm that observed biological effects are zinc-binding-dependent, not scaffold-mediated. Its CNS drug-like physicochemical profile also makes it an ideal scaffold for GPCR, kinase, or ion channel-focused libraries — eliminating confounding CA pharmacology.

Molecular Formula C22H28N2O3S
Molecular Weight 400.54
CAS No. 392289-99-5
Cat. No. B2416006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide
CAS392289-99-5
Molecular FormulaC22H28N2O3S
Molecular Weight400.54
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C22H28N2O3S/c1-3-14-24(15-4-2)28(26,27)21-11-9-19(10-12-21)22(25)23-16-13-18-7-5-6-8-20(18)17-23/h5-12H,3-4,13-17H2,1-2H3
InChIKeyHVNPFHJBRSBVSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide (CAS 392289-99-5): Sourcing & Differentiation Data for Tertiary Sulfonamide Building Block Procurement


4-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide (CAS 392289-99-5) is a tertiary benzenesulfonamide derivative with molecular formula C22H28N2O3S and molecular weight 400.5 g/mol [1]. The compound features a 3,4-dihydroisoquinoline-2-carbonyl group linked to an N,N-dipropylbenzenesulfonamide moiety. Unlike primary sulfonamide analogs that have been extensively characterized as carbonic anhydrase inhibitors, the N,N-dipropyl substitution on the sulfonamide nitrogen eliminates hydrogen-bond donor capacity (HBD = 0) and increases lipophilicity (XLogP3-AA = 3.8), distinguishing it pharmacologically and physicochemically from its primary sulfonamide structural relatives [1][2].

Why N,N-Dipropyl Substitution in 4-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide Prevents Interchange with Primary Sulfonamide CA Inhibitors


The N,N-dipropyl tertiary sulfonamide group in this compound represents a fundamental structural departure from the primary sulfonamide (-SO2NH2) motif that is essential for zinc coordination in carbonic anhydrase (CA) enzymes [1]. In the well-characterized primary sulfonamide analog 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzenesulfonamide (compound 3), the deprotonated sulfonamide NH group directly coordinates the catalytic zinc ion in hCA II, as confirmed by X-ray crystallography (PDB 4Z1J, resolution 1.27 Å) [1]. The N,N-dipropyl modification eliminates this zinc-binding capacity, rendering the compound inactive against classical CA isoforms while simultaneously altering logP, solubility, and membrane permeability [2]. Consequently, substituting this compound for a primary sulfonamide CA inhibitor in biochemical or cell-based assays will produce fundamentally different — and potentially misleading — biological readouts [2].

Quantitative Differentiation Evidence: 4-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide vs. Primary Sulfonamide Analogs and Tertiary Sulfonamide Comparators


Hydrogen Bond Donor Count Eliminates Classical Zinc-Binding Pharmacophore

The target compound has zero hydrogen bond donors (HBD = 0), compared to HBD = 1 for the primary sulfonamide analog 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzenesulfonamide (compound 3) [1][2]. This single difference eliminates the deprotonatable sulfonamide NH group required for zinc coordination in carbonic anhydrase active sites. The primary analog compound 3 has a validated hCA II binding pose confirmed by X-ray crystallography (PDB 4Z1J, Zn-N distance consistent with direct metal coordination), whereas the N,N-dipropyl compound cannot engage the zinc ion [2].

carbonic anhydrase zinc binding sulfonamide pharmacophore

XLogP3-AA Lipophilicity Differential vs. Primary Sulfonamide Analog

The target compound exhibits XLogP3-AA = 3.8, which is substantially higher than the estimated XLogP3-AA of ~1.0–1.5 for the primary sulfonamide analog 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzenesulfonamide (compound 3) [1]. The N,N-dipropyl groups contribute an increase of approximately 2.3–2.8 log units, placing the target compound in a markedly different lipophilicity space that predicts enhanced passive membrane permeability, higher non-specific protein binding, and altered tissue distribution profiles relative to the primary sulfonamide analog [2].

lipophilicity blood-brain barrier physicochemical property drug design

Topological Polar Surface Area and Oral Bioavailability Prediction Differential

The target compound has a topological polar surface area (TPSA) of 66.1 Ų [1]. This TPSA value, combined with HBD = 0 and rotatable bond count = 7, places the compound within favorable Veber oral bioavailability space (TPSA < 140 Ų, rotatable bonds ≤ 10) but with a significantly different ADME prediction profile compared to the primary sulfonamide analog, which carries an additional polar NH2 contribution and is predicted to have a slightly higher TPSA (~80–85 Ų estimated) [1][2]. The absence of hydrogen bond donors in the target compound predicts improved passive intestinal absorption but potentially reduced aqueous solubility relative to the primary sulfonamide [2].

TPSA oral bioavailability drug-likeness Veber rules

3,4-Dihydroisoquinoline-2-carbonyl Scaffold: Shared Core with CNS-Active and Kinase Inhibitor Chemotypes

The 3,4-dihydroisoquinoline-2-carbonyl substructure is a privileged scaffold found in numerous biologically active molecules, including dopamine receptor modulators, sigma receptor ligands, and phosphodiesterase inhibitors [1][2]. The target compound retains this core while incorporating a tertiary sulfonamide that eliminates the classical CA inhibition liability associated with primary sulfonamides containing this scaffold [1]. In comparison, the primary sulfonamide analog compound 3 demonstrates nanomolar CA inhibition (Ki values ranging from low nanomolar to micromolar against various hCA isoforms), a pharmacological activity absent in the N,N-dipropyl variant by design [1].

3,4-dihydroisoquinoline CNS kinase inhibitor medicinal chemistry

Validated Negative Control Utility for Carbonic Anhydrase Mechanistic Studies

Because the N,N-dipropyl tertiary sulfonamide cannot form the sulfonamide-zinc interaction that is the hallmark of classical CA inhibitors, this compound is uniquely positioned as a matched negative control for the primary sulfonamide analog compound 3 in CA mechanistic studies [1]. The two compounds share an identical 3,4-dihydroisoquinoline-2-carbonyl scaffold and differ only at the sulfonamide nitrogen substitution; thus, any differential biological effect between them can be attributed specifically to the loss of zinc coordination [1][2]. No other commercially available analog provides this exact scaffold-matched, zinc-binding-dead control.

negative control carbonic anhydrase zinc binding mechanistic studies

Rotatable Bond Count and Molecular Flexibility: Impact on Binding Entropy vs. Primary Sulfonamide

The target compound possesses 7 rotatable bonds compared to approximately 3–4 rotatable bonds for the primary sulfonamide analog compound 3 (estimated from the shared core plus sulfonamide group) [1]. The three additional rotatable bonds arise from the two N-propyl chains, introducing greater conformational flexibility that increases the entropic penalty upon target binding but may enable induced-fit interactions with flexible binding pockets [1][2]. This molecular property differentiates the compound from the more rigid primary sulfonamide analog and predicts distinct binding kinetics and selectivity profiles.

rotatable bonds molecular flexibility binding entropy drug design

High-Value Application Scenarios for 4-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide in Research and Industrial Procurement


Scaffold-Matched Negative Control for Carbonic Anhydrase Inhibitor SAR Studies

When the primary sulfonamide 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzenesulfonamide (compound 3) is used as a CA inhibitor hit or lead compound, the N,N-dipropyl variant — which shares the identical scaffold but cannot coordinate zinc [1] — serves as an indispensable negative control to confirm that observed biological effects are zinc-binding-dependent rather than arising from scaffold-mediated interactions, membrane effects, or non-specific protein binding [1][2]. This application is directly supported by the HBD = 0 evidence and the X-ray crystallographic confirmation of zinc coordination in compound 3 (PDB 4Z1J) [1].

CNS-Targeted Library Design Leveraging Enhanced Lipophilicity Without CA Off-Target Activity

The XLogP3-AA of 3.8 and TPSA of 66.1 Ų place this compound within the CNS drug-like property space [1], while the tertiary sulfonamide eliminates the CA inhibition that often confounds CNS screening of primary sulfonamide-bearing analogs [2]. Medicinal chemistry teams building focused libraries for GPCR, kinase, or ion channel targets can use this compound as a scaffold for parallel synthesis, benefiting from the CNS-penetrant physicochemical profile without introducing unwanted CA pharmacology [2].

Physicochemical Probe for Sulfonamide N-Substitution SAR in Drug Metabolism and Pharmacokinetics (DMPK) Profiling

The compound's N,N-dipropyl substitution confers substantially higher lipophilicity (ΔXLogP3-AA ≈ +2.3 to +2.8) and increased rotatable bond count (ΔRotBonds ≈ +3 to +4) compared to the primary sulfonamide analog [1]. These property differences make it an ideal matched pair for systematically investigating how sulfonamide N-alkylation affects metabolic stability, plasma protein binding, cytochrome P450 inhibition, and permeability in Caco-2 or MDCK assays [1]. Such head-to-head DMPK comparisons directly inform lead optimization strategies for sulfonamide-containing drug candidates.

Building Block for 3,4-Dihydroisoquinoline-Based Proteolysis Targeting Chimera (PROTAC) Linker Chemistry

The 3,4-dihydroisoquinoline-2-carbonyl core is a versatile synthetic handle for amide bond formation, and the N,N-dipropylbenzenesulfonamide terminus offers a chemically inert, lipophilic anchor point. In PROTAC design, where linker composition profoundly affects ternary complex formation and degradation efficiency, the compound's 7 rotatable bonds and moderate TPSA provide distinct conformational and solubility characteristics that complement primary sulfonamide-based linkers [1].

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